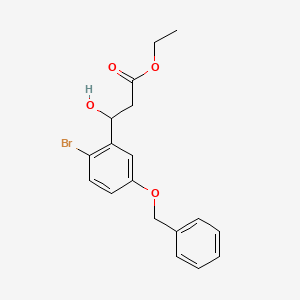
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate typically involves multiple steps. One common method includes the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-hydroxypropanoate. This intermediate is then subjected to a bromination reaction to introduce the bromine atom at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products
Oxidation: Formation of ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(5-(benzyloxy)phenyl)-3-hydroxypropanoate.
Substitution: Formation of ethyl 3-(5-(benzyloxy)-2-aminophenyl)-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(5-(benzyloxy)-2-chlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(5-(benzyloxy)-2-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(5-(benzyloxy)-2-iodophenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C18H19BrO4 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromo-5-phenylmethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H19BrO4/c1-2-22-18(21)11-17(20)15-10-14(8-9-16(15)19)23-12-13-6-4-3-5-7-13/h3-10,17,20H,2,11-12H2,1H3 |
Clave InChI |
UISUPHOIKPMRLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
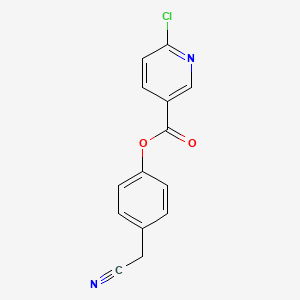
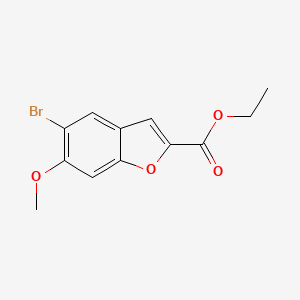
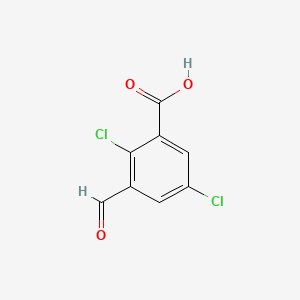
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

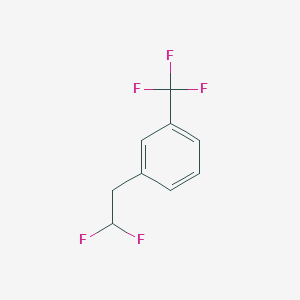
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
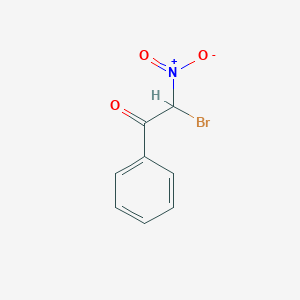
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)
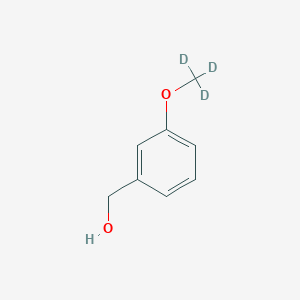
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
